molecular formula C20H29N3O2 B3294044 1-N-(3'-Indole)ethyl-4-Boc-aminopiperidine CAS No. 886362-25-0

1-N-(3'-Indole)ethyl-4-Boc-aminopiperidine

Cat. No.: B3294044
CAS No.: 886362-25-0
M. Wt: 343.5 g/mol
InChI Key: GFWPPKOSTVGLQY-UHFFFAOYSA-N
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Description

1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine is an organic compound with the molecular formula C20H29N3O2 and a molecular weight of 343.47 g/mol It is a derivative of piperidine, featuring an indole group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

The synthesis of 1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine typically involves a multi-step process. One common method includes the reaction of N-(3’-indole)ethyl-4-aminopiperidine with tert-butyl chloroformate in the presence of a base to introduce the Boc protecting group . The reaction conditions often involve the use of organic solvents such as dichloromethane and a base like triethylamine. The Boc group can be removed under acidic or basic conditions to yield the desired product .

Chemical Reactions Analysis

1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine involves its interaction with specific molecular targets. The indole group is known to interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of 1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine, particularly its stability and reactivity due to the presence of the Boc protecting group.

Properties

IUPAC Name

tert-butyl N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-20(2,3)25-19(24)22-16-9-12-23(13-10-16)11-8-15-14-21-18-7-5-4-6-17(15)18/h4-7,14,16,21H,8-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWPPKOSTVGLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654101
Record name tert-Butyl {1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-25-0
Record name tert-Butyl {1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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